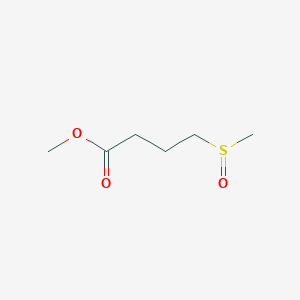

Methyl 4-methanesulfinylbutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methylsulfinylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3S/c1-9-6(7)4-3-5-10(2)8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNHGAXUZKZLCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCS(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Organosulfur Compounds in Modern Synthetic Strategies

Organosulfur compounds are integral to numerous areas of chemical science, from drug discovery to materials science. nih.govbritannica.com Their prevalence is notable in pharmaceuticals, with sulfur-containing motifs present in a significant percentage of all medications, including iconic antibiotics like penicillin. ontosight.aitaylorandfrancis.com In organic synthesis, these compounds serve as versatile building blocks and reactive intermediates. nih.gov The sulfur atom's ability to exist in various oxidation states and to form multiple types of bonds allows for a rich and diverse range of chemical transformations. nih.govfiveable.me This versatility makes organosulfur compounds valued reagents for constructing complex molecular architectures. britannica.com

The Role of Sulfinyl Moieties in Directing Chemical Transformations

The sulfinyl group [R-S(O)-R'] is a cornerstone of modern asymmetric synthesis and a powerful tool for directing chemical reactions. Sulfoxides are recognized for their ability to guide the stereochemical outcome of reactions, acting as chiral auxiliaries to produce enantiomerically pure compounds. mdpi.com This directing capacity extends to C-H functionalization reactions, where the sulfoxide (B87167) can coordinate to a metal catalyst, thereby controlling the regioselectivity of the transformation. researchgate.net

Furthermore, the sulfinyl group can act as an internal nucleophile or electrophile, and its reactivity can be modulated to facilitate complex bond formations. figshare.com Recent research has also highlighted the potential of sulfinyl radicals, generated from precursors like sulfinyl sulfones, as valuable synthons in organic chemistry, enabling the assembly of complex sulfoxide-containing molecules that were previously difficult to access. nih.govresearchgate.net

Methyl Esters As Versatile Functional Groups in Chemical Synthesis

Methyl esters are one of the most common and versatile functional groups in organic chemistry. geeksforgeeks.org They are frequently used as intermediates in the synthesis of more complex molecules, particularly in the production of amino acid derivatives for peptide synthesis and medicinal chemistry. nih.gov The methyl ester group is relatively stable but can be readily converted into other functionalities such as carboxylic acids, amides, or other esters through well-established chemical methods. organic-chemistry.org

Various methods exist for the synthesis of methyl esters, from the classic Fischer esterification to milder techniques using reagents like diazomethane (B1218177) or trimethylchlorosilane with methanol (B129727). nih.govlibretexts.org This functional group is also prevalent in fatty acid methyl esters (FAMEs), which are key components of biodiesel and find widespread use as biodegradable and sustainable solvents, lubricants, and cleaning agents. geeksforgeeks.orgpetercremerna.com

Strategic Importance of Butanoate Skeletons in Molecular Architecture

The butanoate (or butyrate) skeleton is a four-carbon chain that is a common structural motif in both natural and synthetic compounds. worldofmolecules.combyjus.com Butyrate (B1204436) itself is a short-chain fatty acid produced by gut bacteria and plays a crucial role in colon health. worldofmolecules.comnih.gov In organic synthesis, butanoate derivatives are valuable building blocks. For example, ethyl butyrate is widely used as a flavoring agent due to its fruity, pineapple-like scent and is a key component in artificial orange juice flavors. wikipedia.org The butanoate framework also serves as a precursor in the manufacture of various materials and pharmaceuticals. byjus.com Its simple, flexible chain allows it to be incorporated into larger, more complex molecular structures. ebi.ac.uk

Current Research Landscape and Unexplored Avenues for Methyl 4 Methanesulfinylbutanoate

Currently, the body of research focusing specifically on methyl 4-methanesulfinylbutanoate is limited. The compound is documented in chemical databases like PubChem, and its basic properties have been predicted. uni.lu It is commercially available from various suppliers, which suggests its use as a building block or intermediate in undisclosed synthetic processes.

The lack of dedicated studies on its reactivity and applications represents a significant knowledge gap. The molecule's bifunctional nature—possessing both an electrophilic center at the ester carbonyl and a chiral, reactive center at the sulfoxide (B87167)—suggests a rich and complex reactivity profile that remains largely unexplored. The interaction between the sulfinyl group and the ester functionality, separated by a flexible three-carbon tether, could lead to interesting intramolecular reactions or unique directing effects in intermolecular processes.

Defining Research Objectives for Comprehensive Understanding of Methyl 4 Methanesulfinylbutanoate

Elucidation of Reaction Mechanisms at the Sulfinyl Center

The sulfinyl group, with its pyramidal sulfur atom and lone pair of electrons, is a key site of reactivity in this compound. wikipedia.org The nature of the sulfur-oxygen bond is complex, possessing characteristics of both a dative bond and a polarized double bond. wikipedia.org This electronic structure dictates its behavior in various chemical transformations.

Ligand Exchange Dynamics and Coordination Chemistry at Sulfur

The sulfur atom in the sulfinyl group can engage in ligand exchange reactions, particularly with organometallic reagents. For instance, reactions of alkyl sulfoxides with Grignard reagents can proceed through a σ-sulfurane intermediate. tandfonline.com This process can involve an initial ligand exchange to form a new organometallic species, which then attacks the original sulfoxide. tandfonline.com The formation of these hypervalent sulfur intermediates is a key step in facilitating the coupling of ligands attached to the sulfur atom. nih.gov The steric and electronic properties of both the sulfoxide and the Grignard reagent influence the outcome, determining whether ligand exchange or ligand coupling is the predominant pathway. tandfonline.comnih.gov

The sulfinyl group also acts as a ligand in coordination chemistry, forming complexes with transition metals. wikipedia.org The coordination can occur through either the sulfur or the oxygen atom, depending on the metal and the steric and electronic environment of the sulfoxide.

Stereochemical Outcomes of Reactions Involving the Sulfinyl Group

The sulfinyl group in an unsymmetrical sulfoxide like this compound is a stereocenter, meaning the sulfur atom is chiral. acs.orgnih.gov Reactions occurring at this chiral center can proceed with either retention or inversion of configuration, or result in racemization. lumenlearning.com

The stereochemical outcome is highly dependent on the reaction mechanism. For example, nucleophilic substitution at the sulfinyl sulfur can proceed with inversion of stereochemistry. nih.gov The stereospecificity of these reactions is a valuable tool in asymmetric synthesis, allowing for the transfer of chirality from the sulfinyl group to the product. acs.org In contrast, reactions that proceed through achiral intermediates, such as some Pummerer reactions, can lead to a loss of stereochemical information and the formation of racemic products. lumenlearning.comsemanticscholar.org However, under specific conditions, stereoselective Pummerer reactions have been developed. acs.org The use of Lewis acids can also enhance the stereoselectivity of reactions involving sulfinylated radicals by complexing with the sulfinyl group. acs.org

Rearrangement Reactions and Fragmentations Initiated by the Sulfinyl Moiety

The sulfinyl group can initiate a variety of rearrangement and fragmentation reactions, most notably the Pummerer reaction. organicreactions.org This reaction typically involves the conversion of a sulfoxide with an α-hydrogen into an α-functionalized sulfide (B99878) upon treatment with an activating agent, such as an acid anhydride (B1165640). semanticscholar.orgorganicreactions.org The mechanism involves the formation of a key thionium (B1214772) ion intermediate. semanticscholar.org

Variations of the Pummerer reaction, such as the vinylogous and additive Pummerer reactions, can occur with activated vinyl sulfoxides. semanticscholar.orgacs.org The sulfinyl group can also participate in other rearrangements, including acs.orgacs.org-sigmatropic rearrangements, which proceed through a sulfoxide-sulfenate rearrangement mechanism. acs.org Additionally, treatment of certain sulfoxides with trifluoromethanesulfonic anhydride can lead to a acs.orgacs.org-sigmatropic rearrangement. nih.gov

Reactivity of the Methyl Ester Functionality in this compound

The methyl ester group provides a second reactive site within the molecule, susceptible to transformations common to carboxylic acid derivatives.

Transesterification and Hydrolysis Mechanisms under Varied Conditions

The methyl ester of this compound can undergo transesterification, which is the conversion of one ester to another by exchanging the alkoxy group. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base.

Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Subsequent nucleophilic attack by an alcohol leads to a tetrahedral intermediate, followed by proton transfer and elimination of methanol (B129727). masterorganicchemistry.com

In basic conditions, the mechanism involves the nucleophilic addition of an alkoxide to the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com The original methoxy (B1213986) group is then eliminated as a leaving group. masterorganicchemistry.com The choice of alcohol as the solvent can drive the equilibrium towards the desired product. masterorganicchemistry.com

Hydrolysis, the cleavage of the ester by water to form the corresponding carboxylic acid, can also occur under acidic or basic conditions through similar mechanistic pathways.

Nucleophilic and Electrophilic Reactions at the Carbonyl Group

The carbonyl carbon of the methyl ester is electrophilic and susceptible to attack by various nucleophiles. Nucleophilic addition is a fundamental reaction type for carbonyl compounds. youtube.com Strong nucleophiles, such as those found in Grignard reagents or organolithium compounds, can add to the carbonyl group. youtube.com The reaction mechanism involves the nucleophile attacking the carbonyl carbon, leading to a tetrahedral intermediate which, upon workup, can yield a tertiary alcohol. youtube.com

The carbonyl group can also be reduced. For instance, reducing agents like lithium aluminum hydride can reduce the ester to a primary alcohol. Weaker reducing agents may not be strong enough to reduce the ester. youtube.com

The α-protons to the carbonyl group exhibit some acidity and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in subsequent reactions, allowing for functionalization at the carbon adjacent to the carbonyl group.

Exploratory Reactivity of the Butanoate Aliphatic Chain

The aliphatic chain of this compound presents multiple sites for potential chemical transformation, primarily centered around proton acidity and the activation of otherwise inert carbon-hydrogen bonds.

Alpha-Proton Abstraction and Enolate Chemistry of this compound

The protons on the carbon atom alpha to the ester carbonyl (C-2 position) are expected to be the most acidic due to the electron-withdrawing nature of the ester group. Deprotonation at this site by a suitable base would lead to the formation of a corresponding enolate. The stability and reactivity of this enolate would be a key area of investigation. Factors influencing its formation include the choice of base, solvent, and temperature. Once formed, this enolate could participate in a variety of carbon-carbon bond-forming reactions, such as alkylations, aldol (B89426) additions, and Michael reactions. However, no studies detailing the specific conditions for the generation of the enolate of this compound or its subsequent reactions have been found.

Remote C–H Activation and Functionalization Strategies

The functionalization of the C-H bonds at positions more remote from the activating ester and sulfoxide groups (e.g., the β and γ positions) represents a significant synthetic challenge. Modern strategies involving transition-metal catalysis or radical-based hydrogen atom transfer (HAT) are often employed for such transformations. In the context of this compound, the sulfoxide group itself could potentially act as a directing group to guide a metal catalyst to a specific C-H bond. Alternatively, radical-based approaches could be explored. At present, there is no published research detailing any successful remote C–H activation or functionalization of this specific molecule.

Kinetic and Thermodynamic Profiling of Key Transformations of this compound

A quantitative understanding of the reactions involving this compound would require detailed kinetic and thermodynamic studies.

Reaction Rate Determinations and Activation Energy Calculations

For any potential transformation, such as enolate formation or a hypothetical C-H activation event, determining the reaction rate constants under various conditions (e.g., concentration, temperature) would be crucial. From this data, the activation energy (Ea) could be calculated, providing insight into the energy barrier of the reaction. Such experimental data is currently unavailable for this compound.

Equilibrium Studies and Product Distribution Analysis

In reactions that are reversible, such as the formation of thermodynamic versus kinetic enolates, equilibrium studies would be necessary to understand the relative stability of the different products. This involves analyzing the product distribution at equilibrium to determine the equilibrium constant (Keq) and the change in Gibbs free energy (ΔG). No such studies have been reported for this compound.

Radical Pathways and Single Electron Transfer Processes Involving this compound

The sulfoxide moiety can participate in radical reactions, either through reactions with radical species or by initiating radical formation under certain conditions. Single electron transfer (SET) processes could also play a role in its reactivity. Investigation into this area would involve techniques such as electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates and detailed product analysis to infer radical pathways. Currently, the literature lacks any reports on the radical chemistry of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H, ¹³C, and ¹⁷O NMR Analysis of Chemical Shifts and Coupling Constants

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to each unique proton and carbon environment within the molecule. Due to the presence of the chiral sulfoxide group, the adjacent methylene (B1212753) protons (at C3) are diastereotopic and are expected to exhibit different chemical shifts and a geminal coupling constant.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| -S(O)CH ₃ | 2.55 | 38.9 | s | - |

| -S(O)CH ₂- | 2.75 - 2.85 | 53.5 | m | - |

| -CH ₂CH₂C(O)- | 2.00 - 2.10 | 20.1 | m | - |

| -CH₂CH ₂C(O)- | 2.50 - 2.60 | 30.5 | t | - |

| -OCH ₃ | 3.67 | 51.8 | s | - |

| -C(O)- | - | 173.2 | - | - |

Note: Predicted values are generated based on standard NMR prediction algorithms and may vary from experimental values.

The ¹⁷O NMR spectrum of this compound would show two distinct resonances corresponding to the two oxygen atoms in different chemical environments: the sulfinyl oxygen and the carbonyl oxygen of the ester group. The sulfinyl oxygen is expected to resonate in the range of δ -20 to +20 ppm, while the carbonyl oxygen would appear further downfield. rsc.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra and for elucidating the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between the protons on C2 and C3, and between the protons on C3 and C4, confirming the butanoate chain's connectivity. nmrdb.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. youtube.com The HSQC spectrum would show correlations between the protons and their attached carbons, for instance, the methyl protons of the methoxy group with the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. nih.gov This is particularly useful for identifying quaternary carbons and for assembling molecular fragments. For example, a correlation between the methyl protons of the ester group and the carbonyl carbon would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which is invaluable for determining stereochemistry. nanalysis.com In this compound, NOESY could be used to probe the spatial relationship between the methyl group on the sulfur and the protons on the alkyl chain, providing insights into the preferred conformation around the C-S bond. smu.edu

Dynamic NMR for Conformational and Inversion Studies at Sulfur

The sulfur atom in this compound is a stereocenter, and the molecule is chiral. Sulfoxides can undergo pyramidal inversion at the sulfur atom, a process that can be studied using dynamic NMR (DNMR) spectroscopy. acs.orgyoutube.com By monitoring the NMR spectra at different temperatures, it is possible to determine the energy barrier for this inversion. At low temperatures, where the inversion is slow on the NMR timescale, separate signals for the different conformers or diastereomers (if a chiral resolving agent is used) may be observed. acdlabs.com As the temperature increases, these signals will broaden and eventually coalesce into a single averaged signal. Line-shape analysis of these temperature-dependent spectra allows for the calculation of the activation energy for the inversion process. acs.org Furthermore, DNMR can be employed to study the restricted rotation around the C-S bonds, providing information about the conformational preferences of the alkyl chain. bldpharm.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be sensitive to conformational changes.

Assignment of Characteristic Sulfinyl (S=O) and Ester (C=O) Stretching Frequencies

The IR and Raman spectra of this compound are expected to be dominated by strong absorptions corresponding to the stretching vibrations of the sulfinyl (S=O) and ester (C=O) groups.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Sulfinyl (S=O) | Stretching | 1030 - 1070 | 1030 - 1070 |

| Ester (C=O) | Stretching | 1735 - 1750 | 1735 - 1750 |

The exact position of these bands can be influenced by factors such as the solvent and the conformation of the molecule. The S=O stretching frequency in alkyl sulfoxides is typically observed in the 1030-1070 cm⁻¹ region. youtube.com The C=O stretching vibration of the saturated aliphatic ester is expected to appear in the range of 1735-1750 cm⁻¹. libretexts.org

Monitoring Reaction Progress via In Situ FTIR Spectroscopy

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time monitoring of chemical reactions. youtube.com This methodology allows for the tracking of reactant consumption and product formation without the need for sampling and offline analysis. A key application for this technique in the context of this compound would be to monitor its synthesis via the oxidation of the corresponding sulfide, methyl 4-(methylthio)butanoate.

By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the FTIR spectra of the reaction mixture can be recorded continuously. The progress of the oxidation can be followed by observing the decrease in the intensity of a characteristic band of the starting sulfide and the simultaneous increase in the intensity of the characteristic S=O stretching band of the sulfoxide product around 1030-1070 cm⁻¹. youtube.comacdlabs.com This real-time data allows for precise determination of reaction endpoints, optimization of reaction conditions, and detection of any potential intermediates or side products.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is an indispensable tool for determining the elemental composition and elucidating the structure of unknown compounds.

Electron Ionization (EI) and Electrospray Ionization (ESI) Studies

Electron Ionization (EI) is a hard ionization technique that provides detailed structural information through extensive fragmentation. For this compound, the EI mass spectrum would be expected to show a molecular ion peak ([M]⁺˙) at an m/z corresponding to its exact mass. However, due to the inherent instability of the molecular ion under EI conditions, this peak might be of low intensity or absent. The fragmentation pattern would likely involve cleavage of the ester group, loss of the methoxy group (-OCH₃), and various rearrangements and fissions of the alkyl chain and the sulfoxide moiety.

Electrospray Ionization (ESI) , a soft ionization technique, is ideal for observing the intact molecule. In positive-ion mode ESI, this compound would be expected to form protonated molecules, [M+H]⁺, and adducts with sodium, [M+Na]⁺, or potassium, [M+K]⁺. The high-resolution measurement of these ions would allow for the unambiguous determination of the elemental formula.

Hypothetical HRMS Data for this compound (C₆H₁₂O₃S)

| Ion | Calculated Exact Mass |

| [M]⁺˙ | 164.0507 |

| [M+H]⁺ | 165.0580 |

| [M+Na]⁺ | 187.0399 |

This table presents theoretical exact mass values. Actual experimental data is not available.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Mapping

Tandem mass spectrometry (MS/MS) of the ESI-generated [M+H]⁺ ion would provide definitive structural information. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would emerge. Expected fragmentation pathways would include the neutral loss of methanol (CH₃OH), water (H₂O), and cleavage at the C-S and S-O bonds, providing a detailed map of the molecule's connectivity.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Co-crystals

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. To perform this analysis, a suitable single crystal of this compound would be required. The resulting crystal structure would precisely determine bond lengths, bond angles, and the conformation of the molecule. The sulfoxide group, with its stereocenter at the sulfur atom, would be of particular interest, and its geometry would be unequivocally established.

Furthermore, the formation of co-crystals with other molecules could be explored. X-ray diffraction analysis of these co-crystals would reveal the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the supramolecular assembly.

No experimental X-ray crystallographic data for this compound has been reported in the Cambridge Structural Database (CSD) or other publicly accessible resources.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration Assignment

As this compound possesses a chiral center at the sulfur atom, it can exist as two enantiomers. Chiroptical techniques are essential for distinguishing between these stereoisomers.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. This technique is highly sensitive to the stereochemical environment of the chromophores within the molecule, such as the carbonyl group of the ester and the sulfoxide group. The sign and intensity of the Cotton effects in the CD spectrum could be used to determine the absolute configuration of a separated enantiomer by comparing the experimental data with theoretical calculations.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. Similar to CD, the ORD curve for each enantiomer would be a mirror image of the other. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the molecule's stereochemistry.

Specific chiroptical data for the enantiomers of this compound is not available in the published literature.

Future Research Directions and Interdisciplinary Prospects for Methyl 4 Methanesulfinylbutanoate

Exploration of Novel Reactivity and Unprecedented Transformations

The sulfoxide (B87167) group in methyl 4-methanesulfinylbutanoate is a versatile functional handle that can be exploited for a variety of chemical transformations. Future research could focus on uncovering novel reactivity patterns beyond established sulfoxide chemistry.

One promising avenue is the exploration of this compound as a precursor for reactive intermediates. For instance, under visible light irradiation, alkyl sulfoxides can form electron-donor-acceptor (EDA) complexes, which can then undergo a cascade of radical processes. chemrxiv.org This suggests that this compound could be a valuable source of alkyl radicals for C-C bond formation under mild conditions.

Furthermore, the classic Pummerer rearrangement, a well-known reaction of sulfoxides, could be explored in new contexts with this compound. acs.org Research into catalytic and enantioselective variants of the Pummerer reaction using this substrate could lead to the development of novel synthetic methodologies. Investigations into "long-distance" vinylogous Pummerer-type reactions might also yield unexpected and synthetically useful transformations. acs.org

The development of unprecedented transformations is another exciting frontier. For example, the use of dimethyl sulfoxide (DMSO) as a synthon for transferring various functional groups, such as methyl, methylene (B1212753), and methylthio, has gained significant traction. nih.gov Similar reactivity could be explored for this compound, potentially enabling its use as a building block in complex molecule synthesis.

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards continuous manufacturing processes, and flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. The integration of this compound into flow chemistry and automated synthesis platforms represents a significant area for future research.

Recent advancements have demonstrated the efficient electrochemical flow synthesis of a wide range of sulfoxides and sulfones. acs.orgnih.gov These automated, supporting electrolyte-free protocols could be readily adapted for the continuous production of this compound. acs.orgnih.gov Furthermore, photocatalyzed one-pot synthesis of sulfoxides in flow reactors using green solvents and oxygen as the oxidant presents a sustainable and scalable manufacturing route. rsc.orgresearchgate.net

Automated synthesis platforms, which combine robotics and artificial intelligence, are revolutionizing drug discovery and materials science. chimia.ch The development of automated methods for the synthesis and derivatization of this compound would enable high-throughput screening of its properties and applications. For instance, an automated platform could be designed to perform a variety of reactions on the sulfoxide, generating a library of derivatives for biological or materials testing.

Sustainable Approaches for its Production and Derivatization

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound should prioritize the development of sustainable methods for its production and subsequent chemical modifications.

The oxidation of the corresponding sulfide (B99878) is the most common route to sulfoxides. wikipedia.org Green oxidation methods that utilize environmentally benign oxidants and catalysts are highly desirable. Recent studies have highlighted several promising approaches:

Organocatalytic Oxidation: Using catalysts like 2,2,2-trifluoroacetophenone (B138007) with hydrogen peroxide as the oxidant offers a metal-free and efficient route to sulfoxides. organic-chemistry.org

Photocatalytic Oxidation: Visible-light-driven aerobic oxidation of sulfides in water using catalysts like bismuth oxybromide provides a green and highly selective pathway to sulfoxides. rsc.org

Electrochemical Oxidation: Metal-free electrochemical oxidation using graphite (B72142) electrodes in green solvents like acetone/water is a scalable and environmentally friendly method. rsc.org

These sustainable methods could be optimized for the production of this compound, minimizing waste and environmental impact.

| Oxidation Method | Catalyst/Reagent | Oxidant | Solvent | Key Advantages |

| Organocatalytic | 2,2,2-Trifluoroacetophenone | H₂O₂ | Aqueous Buffer | Metal-free, mild conditions, high selectivity. organic-chemistry.org |

| Photocatalytic | Bi₄O₅Br₂ | O₂ (air) | Water | Uses visible light, green solvent, high yields. rsc.org |

| Electrochemical | Graphite felt electrodes | Electrons (Anodic Oxidation) | Acetone/Water | Metal-free, scalable, reusable electrodes. rsc.org |

| Catalyst-Free | Sodium Hypochlorite Pentahydrate | NaOCl·5H₂O | Aqueous Acetonitrile | Environmentally benign, high yields. organic-chemistry.org |

Development of Advanced Catalytic Systems Utilizing this compound

Sulfoxides are well-established as effective ligands in transition metal catalysis. rsc.orgnih.gov The lone pair of electrons on the sulfur atom and the oxygen atom's Lewis basicity allow sulfoxides to coordinate with a variety of metal centers. wikipedia.orgwikipedia.org Future research could focus on designing and developing advanced catalytic systems where this compound or its derivatives serve as key ligands.

The chirality of the sulfoxide group makes it particularly attractive for asymmetric catalysis. Chiral sulfoxide ligands have been successfully employed in a range of enantioselective transformations. nih.gov Research into the synthesis of chiral this compound and its application as a ligand in asymmetric catalysis could open up new avenues for the synthesis of enantiomerically pure compounds.

Furthermore, the development of metal-containing Schiff base/sulfoxide ligands has shown promise in palladium-catalyzed asymmetric reactions. acs.org A similar strategy could be employed with derivatives of this compound to create novel and highly selective catalysts. The confinement of sulfoxide-containing metal complexes within well-defined structures, such as bowl-shaped catalysts, has been shown to dramatically enhance catalytic activity and enantioselectivity. acs.org

Synergistic Research with Materials Science and Computational Disciplines

The unique physicochemical properties of the sulfoxide group make it a valuable component in the design of advanced materials. fu-berlin.de The high polarity and hydrogen bonding capabilities of sulfoxides can be harnessed to create polymers with interesting properties, such as biocompatibility and low cytotoxicity. fu-berlin.de Future research could explore the incorporation of this compound as a monomer or functional additive in the development of novel polymers for biomedical applications.

Aromatic sulfoxides and sulfones have been investigated as materials for optoelectronic devices due to their electron-withdrawing nature. nih.gov While this compound is an aliphatic sulfoxide, its potential as a building block for more complex, functional materials should not be overlooked.

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules. numberanalytics.com Density Functional Theory (DFT) and other computational methods can be used to:

Elucidate the mechanisms of reactions involving this compound.

Predict its electronic and photophysical properties.

Design new catalysts and materials based on its structure.

For instance, computational studies can provide insights into the structure and energetics of radical cations derived from alkyl sulfoxides, aiding in the design of novel photoracemization or dynamic kinetic resolution processes. acs.org A synergistic approach combining experimental work with computational modeling will be crucial for unlocking the full potential of this compound and its derivatives.

| Computational Method | Application to this compound Research |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting electronic structure and reactivity. numberanalytics.com |

| Ab Initio Methods | Providing highly accurate descriptions of molecular properties. numberanalytics.com |

| Molecular Dynamics (MD) | Studying conformational dynamics and interactions with other molecules. numberanalytics.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Investigating enzymatic reactions or reactions in complex environments. rsc.org |

Q & A

Q. What are the typical synthetic routes for Methyl 4-methanesulfinylbutanoate, and how can purity be ensured during synthesis?

this compound is synthesized via multi-step reactions involving sulfoxide formation and esterification. A common approach includes:

- Step 1 : Oxidation of a thioether precursor (e.g., methyl 4-methylthiobutanoate) using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to form the sulfinyl group.

- Step 2 : Esterification under acidic or basic conditions to stabilize the sulfinyl moiety.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from polar solvents (e.g., ethanol) ensures >95% purity. Analytical techniques like HPLC or GC-MS validate purity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm the sulfinyl group (δ ~2.7 ppm for CHSO) and ester carbonyl (δ ~170 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- HPLC : Reverse-phase C18 columns with UV detection at 210–230 nm for quantifying impurities.

- FT-IR : Absorption bands at 1040–1060 cm (S=O stretching) and 1720 cm (ester C=O) .

Q. How do the sulfinyl and ester functional groups influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The sulfinyl group acts as a chiral directing agent, facilitating stereoselective reactions (e.g., asymmetric alkylation). The ester group is susceptible to hydrolysis under basic conditions, enabling conversion to carboxylic acid derivatives. Reactivity can be modulated by solvent choice (e.g., DMF for nucleophilic substitutions, dichloromethane for electrophilic additions) .

Q. What are common impurities in this compound synthesis, and how are they identified?

Impurities include:

- Unoxidized thioether precursor : Detected via H NMR (δ ~2.1 ppm for SCH) or LC-MS.

- Overoxidized sulfone byproduct : Identified by HRMS (m/z +16 compared to target) and IR (strong S=O stretch at 1300 cm). Mitigation involves optimizing oxidation time/temperature and using stoichiometric oxidants .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies often arise from assay variability (e.g., cell line differences, solvent effects). Methodological solutions include:

- Standardized protocols : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds.

- Dose-response curves : Assess activity across multiple concentrations (IC/EC values).

- Structural analogs : Compare sulfinyl vs. sulfonyl derivatives to isolate functional group contributions .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

Key factors:

- Catalyst selection : Transition-metal catalysts (e.g., Ti(OiPr)) improve stereochemical control.

- Solvent optimization : Use aprotic solvents (e.g., THF) to minimize ester hydrolysis.

- Flow chemistry : Continuous reactors enhance oxidation efficiency and reduce byproducts. DOE (Design of Experiments) frameworks help identify critical parameters .

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways dominate?

Stability studies reveal:

- Thermal degradation : Above 40°C, ester hydrolysis accelerates, forming 4-methanesulfinylbutanoic acid.

- Photodegradation : UV light induces sulfinyl group racemization. Storage recommendations: Dark, anhydrous environments at −20°C; stability monitored via periodic HPLC .

Q. What computational methods predict the binding affinity of this compound to biological targets?

Molecular docking (AutoDock, Schrödinger Suite) and MD simulations (AMBER, GROMACS) model interactions with enzymes (e.g., kinases) or receptors. Key parameters:

- Docking scores : Gibbs free energy (ΔG) of ligand-receptor complexes.

- Pharmacophore mapping : Alignment of sulfinyl/ester groups with active-site residues. Validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) is critical .

Q. How can researchers design robust structure-activity relationship (SAR) studies for sulfinyl-containing analogs?

SAR strategies include:

- Functional group replacement : Substitute the ester with amides or ketones to assess polarity effects.

- Stereochemical analysis : Compare (R)- and (S)-sulfinyl enantiomers using chiral HPLC.

- Bioisosterism : Replace sulfinyl with sulfonyl or phosphinyl groups to evaluate electronic impacts .

Q. What methodologies assess the environmental impact or metabolic pathways of this compound in biological systems?

Advanced approaches:

- Metabolomics : LC-MS/MS identifies phase I/II metabolites (e.g., glutathione conjugates).

- Ecotoxicology : Daphnia magna or algal growth inhibition tests evaluate aquatic toxicity.

- Biodegradation assays : OECD 301F protocol assesses microbial degradation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.